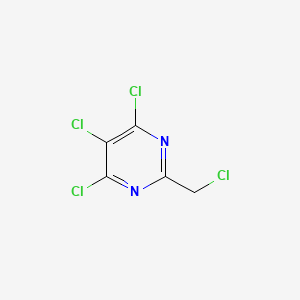![molecular formula C16H15ClN2 B14753919 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and indole-3-carboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, where the reaction parameters such as temperature, pressure, and concentration are carefully controlled.
化学反応の分析
Types of Reactions
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, leading to a cascade of biochemical events. These interactions can modulate various physiological processes, such as neurotransmission and cellular signaling.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares a similar structure but lacks the indole ring.
Indole-3-ethanamine: Contains the indole ring but lacks the chlorophenyl group.
Uniqueness
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is unique due to the presence of both the indole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H15ClN2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H15ClN2/c17-12-7-5-11(6-8-12)16-14(9-10-18)13-3-1-2-4-15(13)19-16/h1-8,19H,9-10,18H2 |
InChIキー |
QWLLPGLPANUACP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


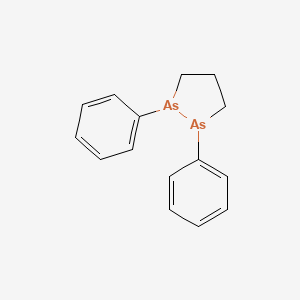
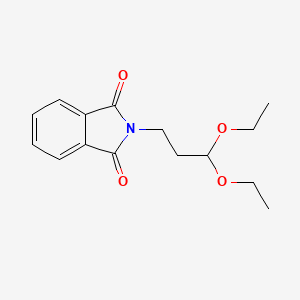
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)

![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
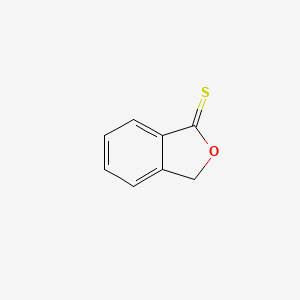
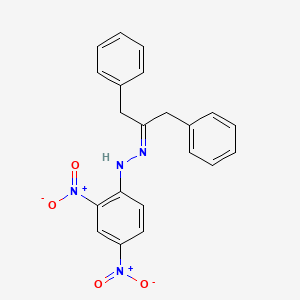
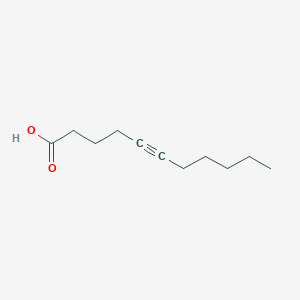
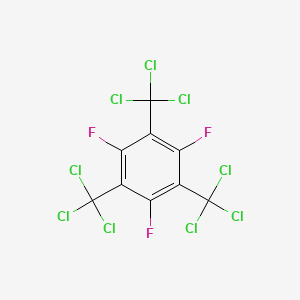
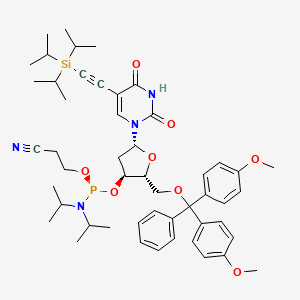

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)

